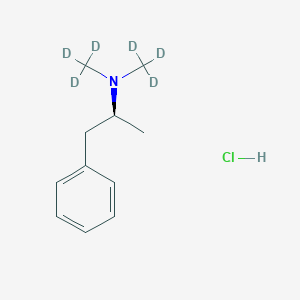
(S)-N,N-Dimethyl Amphetamine-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N,N-Dimethyl Amphetamine-d6 Hydrochloride is a deuterated form of the psychostimulant amphetamine. This compound is often used as an internal standard in analytical chemistry, particularly in mass spectrometry, due to its stable isotope labeling. The deuterium atoms replace hydrogen atoms, making it useful for tracing and quantification in various research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N-Dimethyl Amphetamine-d6 Hydrochloride typically involves the deuteration of amphetamine. The process begins with the synthesis of the amphetamine backbone, followed by the introduction of deuterium atoms. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents. The final step involves the formation of the hydrochloride salt by reacting the deuterated amphetamine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-pressure deuteration. Quality control measures are stringent to ensure the consistency and reliability of the product.
Chemical Reactions Analysis
Types of Reactions
(S)-N,N-Dimethyl Amphetamine-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: Formation of phenylacetone or benzoic acid derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(S)-N,N-Dimethyl Amphetamine-d6 Hydrochloride is widely used in scientific research, including:
Analytical Chemistry: As an internal standard in mass spectrometry for the quantification of amphetamines and related compounds.
Pharmacokinetics: Studying the metabolism and distribution of amphetamines in biological systems.
Neuroscience: Investigating the effects of amphetamines on neurotransmitter systems and brain function.
Forensic Toxicology: Detection and quantification of amphetamines in biological samples for forensic analysis.
Mechanism of Action
The mechanism of action of (S)-N,N-Dimethyl Amphetamine-d6 Hydrochloride involves its interaction
Properties
Molecular Formula |
C11H18ClN |
|---|---|
Molecular Weight |
205.76 g/mol |
IUPAC Name |
(2S)-1-phenyl-N,N-bis(trideuteriomethyl)propan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H17N.ClH/c1-10(12(2)3)9-11-7-5-4-6-8-11;/h4-8,10H,9H2,1-3H3;1H/t10-;/m0./s1/i2D3,3D3; |
InChI Key |
UTWYKDPIWNRKCN-QAWCBLRGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@@H](C)CC1=CC=CC=C1)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















